molecular formula C9H19ClN2O B6168717 N-methyl-3-(piperidin-4-yl)propanamide hydrochloride CAS No. 2704166-03-8

N-methyl-3-(piperidin-4-yl)propanamide hydrochloride

Cat. No.: B6168717
CAS No.: 2704166-03-8
M. Wt: 206.71 g/mol
InChI Key: LYQZVVXRVXOIQF-UHFFFAOYSA-N
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Description

N-methyl-3-(piperidin-4-yl)propanamide hydrochloride (CAS: 2704166-03-8) is a synthetic organic compound characterized by a propanamide backbone substituted with a piperidin-4-yl group and a methylamine moiety. This compound is available for research purposes through suppliers like Chemlyte Solutions and is often utilized in pharmaceutical and forensic research due to its structural similarity to opioid analogs . Its molecular formula is C₁₀H₁₉ClN₂O, with a molecular weight of 230.73 g/mol.

Properties

CAS No.

2704166-03-8

Molecular Formula

C9H19ClN2O

Molecular Weight

206.71 g/mol

IUPAC Name

N-methyl-3-piperidin-4-ylpropanamide;hydrochloride

InChI

InChI=1S/C9H18N2O.ClH/c1-10-9(12)3-2-8-4-6-11-7-5-8;/h8,11H,2-7H2,1H3,(H,10,12);1H

InChI Key

LYQZVVXRVXOIQF-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCC1CCNCC1.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(piperidin-4-yl)propanamide hydrochloride typically involves the reaction of N-methyl-3-(piperidin-4-yl)propanamide with hydrochloric acid. The process can be carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include N-methyl-3-(piperidin-4-yl)propanamide and hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high efficiency, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(piperidin-4-yl)propanamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amides, carboxylic acids, amine derivatives, and various substituted piperidine compounds .

Scientific Research Applications

N-methyl-3-(piperidin-4-yl)propanamide hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-methyl-3-(piperidin-4-yl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Fentanyl and Its Analogs

Fentanyl (IUPAC: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide hydrochloride) shares the core N-(piperidin-4-yl)propanamide structure but differs in its substitution pattern. Key distinctions include:

  • N-substituents : Fentanyl has a phenyl group and a phenylethyl-piperidine moiety, enhancing its μ-opioid receptor affinity .
  • Pharmacological Activity : Fentanyl is a potent synthetic opioid (50–100× more potent than morphine), whereas the activity of N-methyl-3-(piperidin-4-yl)propanamide hydrochloride remains uncharacterized in the evidence.

Other fentanyl analogs, such as 2'-fluoro ortho-fluorofentanyl and β-methyl fentanyl , modify the phenyl or alkyl groups to evade regulatory controls while retaining the propanamide-piperidine backbone . These analogs highlight the role of substituent variations in altering receptor binding and legal status.

Norfentanyl and Deuterated Derivatives

Norfentanyl (N-phenyl-N-(piperidin-4-yl)propanamide) is a fentanyl metabolite with reduced opioid activity due to the absence of the phenylethyl group. Key comparisons include:

  • Structural Simplicity: Norfentanyl lacks the phenylethyl substituent, reducing its receptor affinity compared to fentanyl .
  • Deuterated Forms: Norfentanyl-D5 oxalate (N-pentadeuterophenyl-N-(piperidin-4-yl)propanamide oxalate) incorporates deuterium to enhance metabolic stability, making it valuable in forensic and pharmacokinetic studies .

Positional Isomers and Piperidine Variants

  • N-Methyl-3-(3-piperidinyl)propanamide hydrochloride (CAS: 1609403-81-7) is a positional isomer with the piperidine substituent at the 3-position instead of the 4-position. This minor structural change could significantly impact stereochemistry and receptor binding .
  • N-Methyl-3-(methylamino)propanamide hydrochloride (CAS: 57180-63-9) replaces the piperidine ring with a methylamino group, simplifying the structure and likely shifting its pharmacological profile .

Propanamide Derivatives in Pharmaceutical Research

  • (R)-2-amino-3-(4-hydroxyphenyl)propanaMide hydrochloride (CAS: 117888-79-6) incorporates a tyrosine-like side chain, suggesting applications in peptide mimetics or enzyme inhibitors .

Data Table: Structural and Functional Comparisons

Compound Name CAS Number Key Structural Features Pharmacological Target Applications Sources
N-methyl-3-(piperidin-4-yl)propanamide HCl 2704166-03-8 Methylamine, piperidin-4-yl, propanamide Undetermined Research chemical
Fentanyl HCl 1443-54-5 Phenylethyl-piperidine, phenyl, propanamide μ-opioid receptor Analgesic, anesthetic
Norfentanyl-D5 oxalate N/A Deuterated phenyl, piperidin-4-yl Opioid metabolite Forensic analysis
N-Methyl-3-(3-piperidinyl)propanamide HCl 1609403-81-7 Piperidin-3-yl substitution Undetermined Research chemical
(R)-2-amino-3-(4-hydroxyphenyl)propanaMide HCl 117888-79-6 Tyrosine-like side chain Enzyme inhibition? Peptide research

Research Findings and Implications

  • Structural-Activity Relationships (SAR) : The piperidin-4-yl propanamide scaffold is critical for opioid receptor binding in fentanyl analogs. Substituent modifications (e.g., deuterium, fluorine, or methyl groups) influence potency, metabolic stability, and legal classification .
  • Forensic Relevance: Compounds like Norfentanyl-D5 are used as reference standards to detect illicit opioid use, underscoring the importance of deuterated analogs in analytical chemistry .
  • Unmet Research Needs: The pharmacological profile of this compound remains unstudied.

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